molecular formula C10H16O2 B8318369 4-(4-Hydroxybutyl)cyclohex-3-ene-1-one

4-(4-Hydroxybutyl)cyclohex-3-ene-1-one

Cat. No.: B8318369
M. Wt: 168.23 g/mol
InChI Key: OXJSLIUWIAEXNH-UHFFFAOYSA-N
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Description

4-(4-Hydroxybutyl)cyclohex-3-ene-1-one is a cyclohexenone derivative characterized by a hydroxybutyl substituent at the 4-position of the cyclohexene ring. The compound combines a ketone group at position 1 with a hydroxyl-terminated alkyl chain at position 4, conferring both polar and hydrophobic properties.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-(4-hydroxybutyl)cyclohex-3-en-1-one

InChI

InChI=1S/C10H16O2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4,11H,1-3,5-8H2

InChI Key

OXJSLIUWIAEXNH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1=O)CCCCO

Origin of Product

United States

Comparison with Similar Compounds

4-Phenylcyclohex-3-en-1-one

  • Structural Differences : Replaces the hydroxybutyl group with a phenyl ring at position 4 .
  • Implications :
    • Solubility : The phenyl group enhances lipophilicity, reducing water solubility compared to the hydrophilic hydroxybutyl chain.
    • Reactivity : The aromatic ring enables electrophilic substitution reactions (e.g., nitration), whereas the hydroxybutyl group in the target compound may participate in hydrogen bonding or oxidation reactions.

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one

  • Structural Differences : Features a hydroxybutyl substituent at position 3 (vs. 4) and additional methyl groups at positions 3, 5, and 5 .
  • Stability: The 3-hydroxybutyl position may alter intramolecular interactions, affecting conformational stability.
  • Safety : Safety guidelines (P201, P210) highlight handling precautions for hydroxylated compounds, suggesting similar storage requirements for the target compound .

4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one

  • Structural Differences: Incorporates a conjugated enone system (butenone) and dimethylcyclohexene substituents .
  • Implications :
    • Reactivity : The α,β-unsaturated ketone facilitates conjugate additions (e.g., Michael addition), a reactivity absent in the target compound.
    • Electronic Effects : Methyl groups electron-donate, stabilizing the cyclohexene ring, whereas the hydroxybutyl group in the target compound may induce electron-withdrawing effects.

3-(4-Methylcyclohex-3-en-1-yl)butanal

  • Structural Differences : Substitutes the ketone with an aldehyde group and includes a methylcyclohexene moiety .
  • Implications: Oxidation Sensitivity: The aldehyde group is prone to oxidation, unlike the more stable ketone in the target compound. Applications: Potential use in fragrance or flavor industries due to aldehyde volatility, contrasting with the target compound’s suitability for non-volatile applications.

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